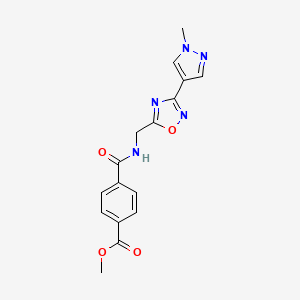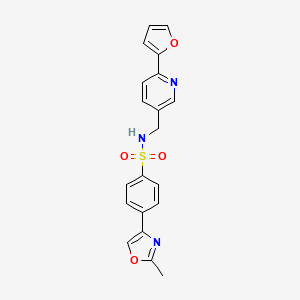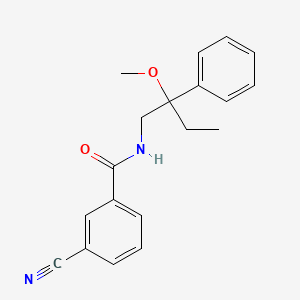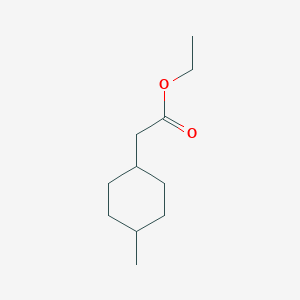![molecular formula C12H16FNO2 B2716562 Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate CAS No. 2366994-54-7](/img/structure/B2716562.png)
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate, also known as TBFC, is a synthetic compound that has been used extensively in scientific research. It is a type of carbamate, which is a type of organic compound that contains a carbamate group, and has many applications in the fields of pharmacology, biochemistry, and physiology. TBFC is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate derivatives are crucial intermediates in synthesizing biologically active molecules. For example, one study describes the synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication for treating non-small cell lung cancer. This synthesis involves a multi-step process starting from a commercially available precursor, highlighting the compound's role in developing therapeutic agents (Zhao et al., 2017).
Building Blocks in Organic Synthesis
Derivatives of this compound act as versatile building blocks in organic synthesis. They have been used to prepare N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis for constructing complex molecules. Such compounds offer new routes for creating novel chemical entities with potential applications in drug development and materials science (Guinchard et al., 2005).
Advanced Materials Development
The compound and its derivatives find applications in the development of advanced materials, such as thermally activated delayed fluorescence (TADF) materials. These materials are crucial for the development of high-efficiency, deep-blue organic light-emitting diodes (OLEDs), offering potential improvements in display technology and lighting. The manipulation of substituents on derivatives of this compound can significantly impact the electronic, photophysical, and electrochemical properties of these materials, demonstrating their importance in materials science (Wu et al., 2014).
Catalysis and Chemical Transformations
Some derivatives serve as precatalysts or intermediates in catalysis, facilitating various chemical transformations. For example, tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. This showcases the compound's utility in synthesizing structurally complex molecules through catalytic processes, which is pivotal in pharmaceutical synthesis and material engineering (Zhang et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMLBQCOMULFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)



![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)
![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)


![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)
![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)